molecular formula C14H21ClN2O B1520375 4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride CAS No. 137517-42-1

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride

Cat. No.: B1520375
CAS No.: 137517-42-1
M. Wt: 268.78 g/mol
InChI Key: YGOYHPTYYKZXGY-UHFFFAOYSA-N
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Description

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is a chemical compound with the molecular formula C14H20N2O·HCl and a molecular weight of 268.79 g/mol. It is a hydrochloride salt derived from 4-phenyl-1-(piperazin-1-yl)butan-1-one, which is a derivative of phenylpiperazine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride typically involves the reaction of 4-phenylbutanoyl chloride with piperazine in the presence of a suitable base, such as triethylamine, to form the corresponding amide. The reaction is usually carried out in an aprotic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

  • Reduction: Reduction reactions can be performed to reduce the carbonyl group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation: 4-Phenyl-1-(piperazin-1-yl)butanoic acid

  • Reduction: 4-Phenyl-1-(piperazin-1-yl)butan-1-ol

  • Substitution: Various substituted piperazines

Scientific Research Applications

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.

  • Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

4-Phenyl-1-(piperazin-1-yl)butan-1-one hydrochloride is similar to other piperazine derivatives, such as 1-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one. These compounds share the piperazine core structure but differ in their substituents and functional groups, leading to different biological activities and applications.

Comparison with Similar Compounds

  • 1-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide

  • 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one

  • 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone

  • 4-(4-Methyl-piperazin-1-ylmethyl)-phenylamine

This compound's unique structure and properties make it a valuable tool in scientific research and potential pharmaceutical development. Its versatility and reactivity allow for a wide range of applications across different fields.

Properties

IUPAC Name

4-phenyl-1-piperazin-1-ylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c17-14(16-11-9-15-10-12-16)8-4-7-13-5-2-1-3-6-13;/h1-3,5-6,15H,4,7-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOYHPTYYKZXGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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